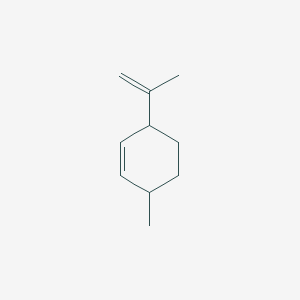
Isolimonene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isolimonene is a natural product found in Schisandra chinensis with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Sources
Isolimonene (C10H16) is a cyclic monoterpene that is structurally related to limonene. It is predominantly found in plants such as Perilla frutescens, Corymbia citriodora, and Schisandra chinensis . Its unique chemical properties make it suitable for various applications, particularly in the fields of chemistry, biology, and materials science.
Flavor and Fragrance Industry
This compound is widely used in the flavor and fragrance industry due to its pleasant citrus aroma. It serves as a key ingredient in perfumes, cosmetics, and food flavorings. The compound's ability to enhance the sensory profile of products makes it invaluable in formulations aimed at improving consumer appeal.
Case Study: Cosmetic Formulations
Research indicates that this compound can be incorporated into cosmetic formulations to enhance fragrance without compromising skin safety. The compound has been shown to possess low irritation potential, making it suitable for sensitive skin products .
Biochemical Applications
This compound has been studied for its biochemical properties, particularly its role in microbial metabolism. Certain bacteria can metabolize this compound, leading to the formation of valuable by-products.
Case Study: Microbial Metabolism
A study by Spormann and Widdel (1998) demonstrated that denitrifying bacteria such as Alcaligenes defragrans can cometabolize this compound, leading to the formation of isoterpinolene . This metabolic pathway presents potential applications in bioremediation and bioengineering.
Pharmaceutical Applications
The therapeutic potential of this compound is being explored in various pharmaceutical contexts. Its anti-inflammatory and antioxidant properties have made it a candidate for developing health supplements and therapeutic agents.
Data Table: Therapeutic Properties of this compound
| Property | Effect | References |
|---|---|---|
| Anti-inflammatory | Reduces inflammation markers | |
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits bacterial growth |
Industrial Applications
In industrial settings, this compound is being investigated for its potential use as a green solvent and cleaning agent. Its biodegradable nature aligns with increasing demands for environmentally friendly alternatives to traditional solvents.
Case Study: Green Solvent Research
Research has shown that this compound can effectively replace petroleum-based solvents in cleaning applications without compromising efficacy . This transition supports sustainability efforts within industrial processes.
Material Science
This compound's unique properties are also being explored in material science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance material properties while reducing environmental impact.
Data Table: Applications of this compound in Material Science
| Application | Description | Potential Benefits |
|---|---|---|
| Biodegradable Polymers | Enhances flexibility and strength | Reduces plastic waste |
| Coatings | Improves adhesion and durability | Eco-friendly options |
Eigenschaften
CAS-Nummer |
499-99-0 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
3-methyl-6-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3 |
InChI-Schlüssel |
TWCNAXRPQBLSNO-UHFFFAOYSA-N |
SMILES |
CC1CCC(C=C1)C(=C)C |
Kanonische SMILES |
CC1CCC(C=C1)C(=C)C |
Synonyme |
6-Methyl-3-(1-methylethenyl)cyclohexene; Isolimonene; iso-Limonene; p-Mentha-2,8(10)-diene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















